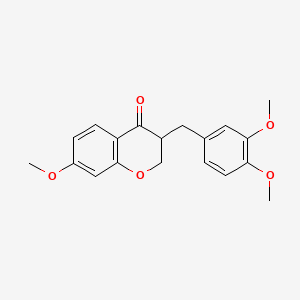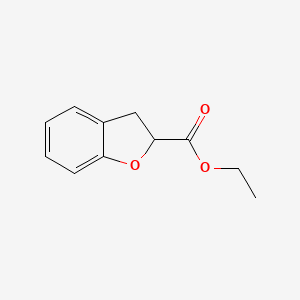
Oxaburimamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxaburimamide is a member of imidazoles.
Scientific Research Applications
Oxytocin and Social Behavior
Oxytocin, a hormone well-known for its role in parturition and lactation, has been studied for its impacts on human social behavior, including social relationships, decision-making, information processing, and anxiety. It's been investigated for potential treatment in psychiatric disorders such as autism, social anxiety, depression, and schizophrenia. This provides a context for understanding the broader implications of hormones like oxaburimamide in neurobehavioral research (Liu Jin-ting et al., 2011).
Oxytocin in Addiction Research
Research on oxytocin's role in addiction processes highlights its potential therapeutic application. Studies utilizing preclinical animal models of addiction, relapse, or craving have revealed oxytocin's effects on addiction behavior from both behavioral and neurobiological perspectives. This research opens avenues for exploring oxaburimamide's potential role in addiction and related behavioral studies (K. Leong et al., 2018).
Oxytocin in Anxiolytic and Antistress Research
Oxytocin has been identified as an anxiolytic and antistress factor, indicating its relevance in treating psychopathologies associated with anxiety and fear, including generalized anxiety disorder, posttraumatic stress disorder, and social anxiety disorder. Such studies provide a framework for investigating oxaburimamide in similar contexts (I. Neumann & D. Slattery, 2016).
Impact of Oxytocin on Metabolism
Oxytocin's metabolic effects, particularly its role in weight loss through decreasing energy intake and possibly increasing energy expenditure, have been noted. This points to the potential exploration of oxaburimamide in metabolic studies and its effects on energy balance (Shana E. McCormack et al., 2019).
Oxytocin in Neurodevelopment
The impact of oxytocin on gene expression in perinatal mice has been examined, suggesting that maternal oxytocin administration can induce sex-specific differential gene regulation in the offspring's brain. This area of research could be significant for understanding the neurodevelopmental effects of oxaburimamide (Frances F. Hsieh et al., 2021).
Oxytocin in Epilepsy Treatment
Studies on oxcarbazepine, a medication used for epilepsy, and its biochemical modifications in astrocyte cultures, highlight the potential of investigating oxaburimamide in the field of epilepsy and neuropharmacology (A. Pavone & V. Cardile, 2003).
properties
Product Name |
Oxaburimamide |
|---|---|
Molecular Formula |
C8H14N4OS |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
1-[2-(1H-imidazol-5-ylmethoxy)ethyl]-3-methylthiourea |
InChI |
InChI=1S/C8H14N4OS/c1-9-8(14)11-2-3-13-5-7-4-10-6-12-7/h4,6H,2-3,5H2,1H3,(H,10,12)(H2,9,11,14) |
InChI Key |
QQUBTDIFERAUKW-UHFFFAOYSA-N |
SMILES |
CNC(=S)NCCOCC1=CN=CN1 |
Canonical SMILES |
CNC(=S)NCCOCC1=CN=CN1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxy-4-nitrophenyl)-2-[(1-methyl-2-imidazolyl)thio]acetamide](/img/structure/B1225683.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1225684.png)

![[Bis(2-hydroxyethyl)amino]acetate](/img/structure/B1225689.png)
![[14-Acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate](/img/structure/B1225690.png)



![(2S)-2,6-diamino-N-[3-[6-(1,3-benzothiazol-2-ylcarbamoylamino)-3-pyridyl]phenyl]hexanamide](/img/structure/B1225695.png)


![[(3R,4R,5R,11S,13R,16R,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B1225698.png)

